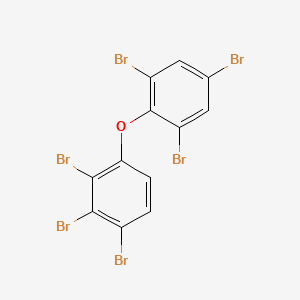

2,2',3,4,4',6'-Hexabromodiphenyl ether

Beschreibung

2,2’,3,4,4’,6’-Hexabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with the molecular formula C12H4Br6O. It is a synthetic organic compound primarily used as a flame retardant. This compound is known for its high bromine content, which contributes to its effectiveness in reducing flammability in various materials, including plastics, textiles, and electronics .

Eigenschaften

IUPAC Name |

1,2,3-tribromo-4-(2,4,6-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6O/c13-5-3-7(15)12(8(16)4-5)19-9-2-1-6(14)10(17)11(9)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRODCDHJZNIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC2=C(C=C(C=C2Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879943 | |

| Record name | BDE-140 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243982-83-4 | |

| Record name | 2,2',3,4,4',6'-Hexabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0243982834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-140 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',6'-HEXABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU41U6M33O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,4,4’,6’-Hexabromodiphenyl ether typically involves the bromination of diphenyl ether. The process includes multiple steps of bromination, where bromine atoms are introduced into the diphenyl ether molecule under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process .

Industrial Production Methods

In industrial settings, the production of 2,2’,3,4,4’,6’-Hexabromodiphenyl ether is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and bromine concentration, ensuring consistent product quality. The final product is then purified through crystallization or distillation to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’,3,4,4’,6’-Hexabromodiphenyl ether undergoes several types of chemical reactions, including:

Debromination: This reaction involves the removal of bromine atoms from the molecule, often resulting in the formation of lower brominated diphenyl ethers.

Oxidation: The compound can be oxidized to form hydroxylated derivatives, which may exhibit different chemical and physical properties.

Substitution: In this reaction, one or more bromine atoms are replaced by other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Debromination: Common reagents include reducing agents like sodium borohydride or zinc in the presence of acids.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Substitution: Nucleophiles like hydroxide ions or amines are used to replace bromine atoms under controlled conditions.

Major Products Formed

Debromination: Lower brominated diphenyl ethers.

Oxidation: Hydroxylated diphenyl ethers.

Substitution: Substituted diphenyl ethers with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C₁₂H₄Br₆O

- Molecular Weight : 643.584 g/mol

- CAS Registry Number : 182677-30-1

Industrial Applications

-

Flame Retardant in Polymers :

- Hexabromodiphenyl ether is primarily utilized in the manufacturing of various polymers to enhance fire resistance. It is incorporated into materials such as:

- Electronics : Used in circuit boards and casings to reduce flammability.

- Textiles : Applied in upholstery and clothing to meet fire safety standards.

- Construction Materials : Added to insulation materials and coatings.

- Hexabromodiphenyl ether is primarily utilized in the manufacturing of various polymers to enhance fire resistance. It is incorporated into materials such as:

-

Plastic Additive :

- It serves as an additive in plastics to improve their fire safety profile, particularly in high-performance applications where thermal stability is critical.

Environmental and Health Research Applications

-

Toxicological Studies :

- Research has been conducted to assess the toxicological impacts of hexabromodiphenyl ether on human health and the environment. Studies indicate potential endocrine-disrupting effects, particularly concerning thyroid hormone activity. For example, hydroxylated derivatives of PBDEs have shown significant binding affinity to thyroid hormone receptors, suggesting that they may mimic thyroid hormones in biological systems .

- Biomonitoring Studies :

Case Study 1: Breast Cancer Risk Assessment

A case-control study investigated the relationship between serum levels of various PBDEs, including hexabromodiphenyl ether, and breast cancer risk among women in the Bay Area. The findings indicated no significant association between serum levels of BDE-153 and breast cancer incidence . This study highlights the need for further research into the long-term health effects of exposure to flame retardants.

Case Study 2: Environmental Persistence

Research has documented the persistence of hexabromodiphenyl ether in environmental matrices such as soil and water. Its stability raises concerns about bioaccumulation in wildlife and potential entry into the food chain, necessitating ongoing monitoring efforts .

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Flame Retardants | Electronics, textiles, construction materials | Reduces flammability; enhances safety |

| Toxicology | Endocrine disruption studies | Mimics thyroid hormones |

| Biomonitoring | Human exposure assessments | No significant link to breast cancer risk |

| Environmental Studies | Persistence in soil and water | Concerns over bioaccumulation |

Wirkmechanismus

The mechanism of action of 2,2’,3,4,4’,6’-Hexabromodiphenyl ether primarily involves its interaction with biological molecules. It can bind to hormone receptors, such as thyroid hormone receptors, disrupting normal hormonal functions. This disruption can lead to various adverse effects, including developmental and reproductive toxicity . The compound’s high lipophilicity allows it to accumulate in fatty tissues, leading to bioaccumulation and potential long-term exposure risks .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,2’,4,4’,5,5’-Hexabromodiphenyl ether

- 2,2’,4,4’,6,6’-Hexabromodiphenyl ether

- 2,2’,3,3’,4,4’-Hexabromodiphenyl ether

Uniqueness

2,2’,3,4,4’,6’-Hexabromodiphenyl ether is unique due to its specific bromination pattern, which influences its physical and chemical properties. Compared to other hexabromodiphenyl ethers, it has distinct reactivity and environmental persistence. Its specific arrangement of bromine atoms also affects its interaction with biological systems, making it a compound of interest in toxicological studies .

Biologische Aktivität

2,2',3,4,4',6'-Hexabromodiphenyl ether (commonly referred to as hexaBDE) is a member of the polybrominated diphenyl ethers (PBDEs), a class of compounds widely used as flame retardants. Due to their persistence in the environment and potential for bioaccumulation, PBDEs have raised significant concerns regarding their biological effects on human health and ecosystems. This article reviews the biological activity of 2,2',3,4,4',6'-Hexabromodiphenyl ether, focusing on its mechanisms of action, toxicological effects, and relevant research findings.

Target Interactions

Like other PBDEs, 2,2',3,4,4',6'-Hexabromodiphenyl ether interacts with various biological systems. It is known to disrupt endocrine function by interfering with thyroid hormone homeostasis and other hormonal pathways. The compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of cytochrome P450 enzymes involved in xenobiotic metabolism .

Biochemical Pathways

The compound's lipophilic nature allows for bioaccumulation in fatty tissues, resulting in prolonged biological half-lives. This accumulation can lead to neurodevelopmental effects and potential neurotoxicity in children exposed to these compounds . Additionally, it may disrupt calcium signaling pathways in neuronal cells, affecting neurotransmitter release.

Toxicological Effects

In Vitro Studies

Research has shown that exposure to 2,2',3,4,4',6'-Hexabromodiphenyl ether can lead to significant cellular effects. For instance:

- Cellular Metabolism : Alters cell signaling pathways and gene expression.

- Neurotoxicity : High doses have been associated with liver toxicity and neurodevelopmental impairments in animal models .

In Vivo Studies

Animal studies indicate that high doses of hexaBDE can cause:

- Neurodevelopmental Effects : Significant impairments observed in locomotion and activity levels in exposed subjects .

- Endocrine Disruption : Alterations in hormone levels leading to developmental issues .

Case Studies

- Neurodevelopmental Impact : A study highlighted that exposure during critical developmental windows resulted in permanent neurotoxic effects in rodents .

- Environmental Persistence : Investigations into serum concentrations of various PBDEs revealed that hexaBDE is detectable across diverse populations, indicating widespread environmental exposure .

Data Tables

| Study | Sample Size | Key Findings |

|---|---|---|

| Örn & Fredriksson (2005) | 50 rodents | Permanent neurotoxic effects during development |

| CDC Report (2005) | 100 individuals | Detection of hexaBDE in serum samples across demographics |

| Massey University Study (2013) | 200 individuals | Serum concentrations correlated with age and gender |

Q & A

Q. What analytical methods are most reliable for quantifying 2,2',3,4,4',6'-Hexabromodiphenyl ether in environmental matrices?

Gas chromatography coupled with mass spectrometry (GC-MS) using isotope dilution (e.g., -labeled HexaBDE) is the gold standard due to its high sensitivity and specificity for brominated diphenyl ethers. For environmental samples, solid-phase extraction (SPE) with silica gel or Florisil® cleanup is recommended to minimize matrix interference. Isotope-labeled internal standards (e.g., -HexaBDE at 50 µg/mL in nonane) should be spiked prior to extraction to correct for recovery losses .

Q. How should researchers design experiments to assess the bioaccumulation potential of HexaBDE in aquatic organisms?

Use controlled exposure studies with model species (e.g., zebrafish or Daphnia magna) under OECD Test Guideline 304. Measure lipid-normalized bioconcentration factors (BCFs) over 28 days, paired with tissue-specific analysis (liver, adipose) via GC-MS. Ensure temperature and pH stability to avoid confounding metabolic effects. Include a reference compound (e.g., BDE-47) for comparative validation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported half-lives of HexaBDE in sediment-water systems?

Conflicting half-life data (e.g., 60–120 days in anaerobic vs. 30–45 days in aerobic sediments) require systematic evaluation of redox conditions, organic carbon content, and microbial consortia. Use -labeled HexaBDE in microcosm experiments to track degradation pathways via compound-specific isotope analysis (CSIA). Pair with metagenomic profiling to identify dehalogenase-producing bacteria .

Q. How can isomer-specific toxicity of HexaBDE be distinguished from co-eluting PBDE congeners in vitro?

Employ high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to differentiate fragmentation patterns of HexaBDE from structurally similar congeners (e.g., BDE-154). For in vitro assays (e.g., CYP450 inhibition), use HepG2 cells with stable isotope-labeled HexaBDE () to isolate metabolite profiles via isotopic tracing .

Q. What methodological improvements address the low recovery rates of HexaBDE in complex biological samples?

Optimize extraction protocols by combining pressurized liquid extraction (PLE) with in-cell cleanup (activated carbon). For lipid-rich matrices, incorporate sulfuric acid digestion followed by gel permeation chromatography (GPC). Validate recovery using -labeled spikes and matrix-matched calibration curves to account for ion suppression in MS detection .

Data Interpretation & Challenges

Q. How should researchers reconcile discrepancies between lab-measured and field-derived bioaccumulation data for HexaBDE?

Lab-field discrepancies often arise from unaccounted trophic interactions or abiotic factors (e.g., photodegradation). Conduct mesocosm studies mimicking natural ecosystems, integrating stable isotope analysis (δ) to quantify trophic magnification. Compare with field data using probabilistic models (e.g., Bayesian hierarchical frameworks) to identify key variables .

Q. What statistical approaches are robust for analyzing non-monotonic dose-response relationships in HexaBDE toxicity studies?

Use benchmark dose (BMD) modeling with model averaging (e.g., EPA’s BMDS software) to handle non-linear responses. Apply bootstrap resampling to quantify uncertainty in hormetic effects. For transcriptomic data, combine weighted gene co-expression network analysis (WGCNA) with pathway enrichment to identify threshold concentrations .

Reference Standards & Quality Control

Q. What criteria ensure the reliability of commercial HexaBDE reference materials?

Verify purity (>98%) via orthogonal methods (GC-MS, NMR) and confirm isotopic enrichment () for labeled standards. Cross-check supplier certifications (e.g., ISO/IEC 17025 accreditation) and lot-specific COAs. For long-term stability, store at −20°C in amber vials with PTFE-lined caps to prevent photodegradation .

Q. How can cross-contamination between PBDE congeners be minimized during analytical workflows?

Implement strict glassware decontamination protocols (baking at 450°C for 4 hours) and use congener-specific GC columns (e.g., DB-5MS with 15 m × 0.25 mm ID). For HRMS, apply mass defect filtering to exclude ions outside ±25 mDa of HexaBDE’s theoretical mass (643.59 g/mol) .

Emerging Research Directions

Q. What advanced models predict the long-range transport potential of HexaBDE in polar regions?

Apply the OECD POV & LRTP Screening Tool with updated physicochemical parameters (e.g., subcooled liquid vapor pressure = 1.2 × 10 Pa). Incorporate Arctic Monitoring and Assessment Programme (AMAP) data to validate seasonal deposition patterns. Use HYSPLIT trajectory modeling to assess atmospheric transport from industrial sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.